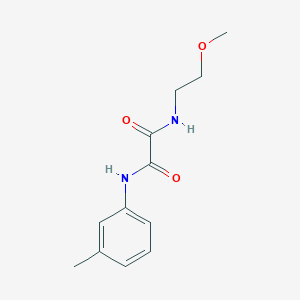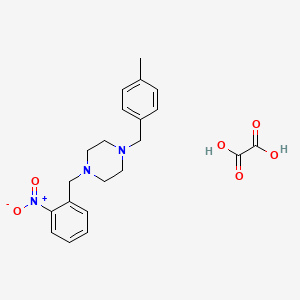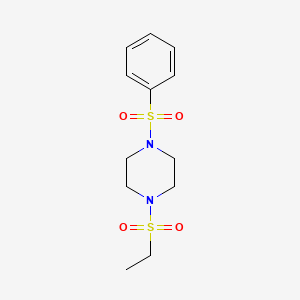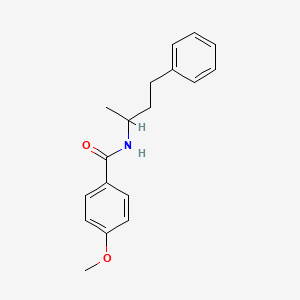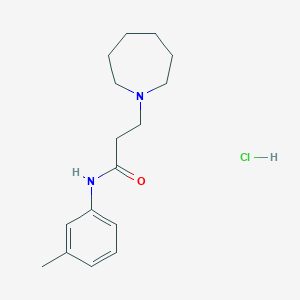
3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride
Overview
Description
3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride, also known as AZD-5213, is a small molecule drug candidate that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and immune response in the respiratory system.
Mechanism of Action
The mechanism of action of 3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride involves the inhibition of PDE4, an enzyme that plays a key role in the regulation of inflammation and immune response in the respiratory system. By inhibiting PDE4, this compound reduces the production of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation and improved lung function.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and improve lung function in animal models of COPD and asthma. This is thought to be due to its ability to inhibit PDE4 and reduce the production of inflammatory mediators such as cytokines and chemokines. This compound has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride is its selectivity for PDE4, which reduces the risk of off-target effects and improves its safety profile. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, further studies are needed to determine the optimal dosage and dosing regimen for this compound.
Future Directions
There are several future directions for the development of 3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride. One area of research is the optimization of the drug's pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another area of research is the identification of biomarkers that can be used to predict patient response to this compound, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential for the treatment of other respiratory diseases beyond COPD and asthma.
Scientific Research Applications
3-(1-azepanyl)-N-(3-methylphenyl)propanamide hydrochloride has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, this compound has been shown to reduce inflammation and improve lung function, suggesting that it may be a promising drug candidate for the treatment of these diseases.
properties
IUPAC Name |
3-(azepan-1-yl)-N-(3-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-14-7-6-8-15(13-14)17-16(19)9-12-18-10-4-2-3-5-11-18;/h6-8,13H,2-5,9-12H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCYYLJHHUORDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-methylpyrazin-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3945444.png)
![4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B3945449.png)
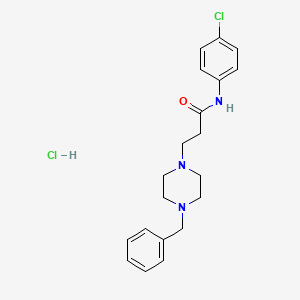
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3945465.png)

![1-sec-butyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945473.png)
![2-(4-methylphenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3945478.png)
![3-(2-amino-1,3-thiazol-4-yl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3945484.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945493.png)
